GITC

描述

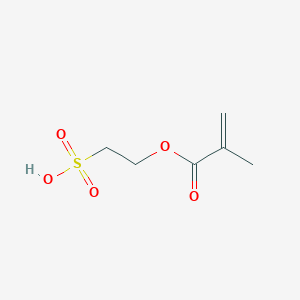

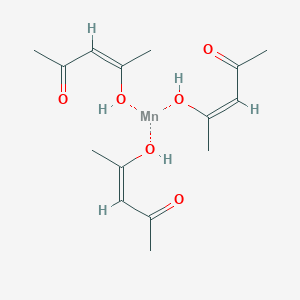

2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate (TATG) is an isothiocyanate compound derived from glucose. It is a versatile compound that has been used in a wide range of scientific research applications. Its unique properties and structure make it an attractive molecule for studying biological processes.

科学研究应用

糖缀合物合成

GITC 在糖缀合物的合成中用作前体。它用于涉及炔烃、醛和苯胺的一锅三组分反应,用于构建喹啉类糖缀合物 . 这些糖缀合物在药物化学中具有潜在的应用,特别是作为可以将药物引导到特定类型细胞的靶向部分。

抗癌研究

在抗癌研究中,this compound 用于提高含砷化合物的治疗指数。通过锁定 β 异头构型,this compound 有助于提高像 1- (4- (1,3,2-二硫代杂环己烷-2-基) 苯胺)-2-N- (2,3,4,6-四-O-乙酰基-β-D-吡喃葡萄糖-1-基)-硫脲这样的化合物对人结肠癌细胞 HCT-116 的选择性 . 这种选择性对于开发更有效的化疗药物以减少副作用至关重要。

有机合成

This compound 中的炔丙基官能团是 1,3-偶极环加成反应中公认的偶极亲电子体组分。这对合成各种三唑或异噁唑衍生物至关重要,这些衍生物在开发新药和农药方面很重要 .

氨基酸对映异构体的色谱分离

This compound 可用于形成非对映异构体,用于反相高效液相色谱分离氨基酸对映异构体 . 这种应用在分析化学和制药行业中都意义重大,在这些行业中,氨基酸的纯度和构型至关重要。

碳水化合物化学

在碳水化合物化学中,this compound 参与了炔丙基吡喃葡萄糖苷的合成,它是各种化学转化的关键中间体 . 这种化合物在研究碳水化合物及其在生物系统中的作用方面起着重要作用。

药物设计与开发

This compound 的结构使其可用于药物的设计和开发,特别是那些靶向特定生物途径的药物。它作为更复杂分子构建块的能力使其在制药行业中具有价值 .

化学教育

由于其多功能应用,this compound 也被用作化学教育中的教学工具。它展示了有机合成的原理、反应机理以及立体化学在化学反应中的重要性 .

分析方法开发

安全和危害

作用机制

Target of Action

It is known that gitc is a chiral derivatization reagent , which suggests that it primarily interacts with chiral compounds, such as enantiomeric amino acids . These amino acids play crucial roles in various biological processes, including protein synthesis and metabolism.

Mode of Action

This compound reacts mainly with enantiomeric amino acids . It is used in the formation of diastereomers, which are then resolved using reversed-phase high-performance liquid chromatography . This interaction results in the separation of the enantiomers, allowing for their individual analysis.

Biochemical Pathways

Given its role in the resolution of amino acid enantiomers , it can be inferred that this compound may influence pathways involving these amino acids.

Result of Action

The primary result of this compound’s action is the resolution of amino acid enantiomers . This allows for the separate analysis of each enantiomer, which can be crucial in fields such as pharmacology and biochemistry, where the biological activity of a compound can significantly differ between its enantiomers.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, this compound should be stored under inert gas and in a cool, dry place below 15°C to prevent decomposition . Exposure to light and moisture should also be avoided

属性

IUPAC Name |

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-isothiocyanatooxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO9S/c1-7(17)21-5-11-12(22-8(2)18)13(23-9(3)19)14(24-10(4)20)15(25-11)16-6-26/h11-15H,5H2,1-4H3/t11-,12-,13+,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOWNQYXIQWQJRJ-UXXRCYHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)N=C=S)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)N=C=S)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90931112 | |

| Record name | 2,3,4,6-Tetra-O-acetylglucopyranosylisothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90931112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14152-97-7 | |

| Record name | 2,3,4,6-Tetra-O-acetylglucopyranosylisothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014152977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4,6-Tetra-O-acetylglucopyranosylisothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90931112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,6-Tetra-O-acetyl-beta -D-glucopyranosyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate in analytical chemistry?

A1: 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate (TAGIT) is primarily used as a chiral derivatizing agent in HPLC to resolve enantiomers of chiral amines. [, , ] This technique is particularly useful in the pharmaceutical industry for quality control and analysis of chiral drugs, where the enantiomers may exhibit different pharmacological and toxicological properties. [, ]

Q2: How does TAGIT facilitate the separation of enantiomers in HPLC?

A2: TAGIT reacts with chiral amines to form diastereomeric thiourea derivatives. [, , , ] These diastereomers, unlike enantiomers, possess different physicochemical properties, allowing for their separation on achiral stationary phases commonly used in HPLC. [, ]

Q3: What types of compounds can be analyzed using TAGIT derivatization?

A3: TAGIT reacts with compounds containing primary or secondary amine groups. [, ] Studies have demonstrated its effectiveness in resolving enantiomers of various pharmaceuticals, including beta-blockers, antiarrhythmic agents, and amphetamines. [, , , , , ]

Q4: Are there specific advantages of using TAGIT compared to other chiral derivatizing agents?

A4: TAGIT offers several benefits:

- Mild reaction conditions: Derivatization with TAGIT proceeds under mild conditions, minimizing the risk of racemization or degradation of sensitive analytes. [, ]

- Good chromatographic properties: The resulting diastereomeric thiourea derivatives exhibit favorable characteristics for HPLC analysis, including good peak shape and resolution. [, ]

- UV detectability: The thiourea moiety in the derivatives provides strong UV absorbance, facilitating sensitive detection. [, ]

Q5: Can TAGIT be used to determine the enantiomeric purity of synthesized compounds?

A5: Yes, researchers successfully utilized TAGIT to assess the enantiomeric purity of synthesized compounds like 8-benzylamino-8,11-oxapentacyclo[5.4.0.0(2,6).0(3,10).0(5,9)]undecane (NGP 1-01), a calcium channel antagonist. []

Q6: Has TAGIT been used in studies investigating the pharmacokinetics of chiral drugs?

A6: Yes, TAGIT played a vital role in investigating the disposition of metoprolol enantiomers in a fatal overdose case. [] The study demonstrated the different distribution patterns of the active and inactive enantiomers in various tissues. [] Additionally, TAGIT was used to study the pharmacokinetics of carvedilol enantiomers in humans and monkeys, revealing differences in their metabolism and plasma protein binding. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

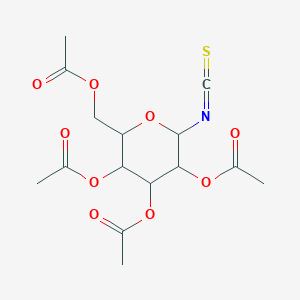

![(1R,4aβ)-Decahydro-1β-[(E)-5-hydroxy-3-methyl-3-pentenyl]-2,5,5,8aβ-tetramethylnaphthalen-2α-ol](/img/structure/B89195.png)

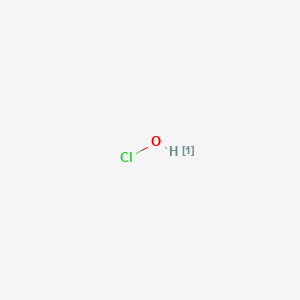

![2-[2-(Dimethylamino)ethoxy]benzaldehyde](/img/structure/B89207.png)